(R)-(+)-Thalidomide
(R)-(+)-Thalidomide
(R)-thalidomide is a 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione that has R-configuration at the chiral centre. It has a role as a sedative. It is an enantiomer of a (S)-thalidomide.
Brand Name:
Vulcanchem
CAS No.:
2614-06-4
VCID:
VC0015901
InChI:
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1
SMILES:
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C13H10N2O4
Molecular Weight:
258.23 g/mol
(R)-(+)-Thalidomide
CAS No.: 2614-06-4
Reference Standards
VCID: VC0015901
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
CAS No. | 2614-06-4 |
---|---|
Product Name | (R)-(+)-Thalidomide |
Molecular Formula | C13H10N2O4 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | 2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Standard InChI | InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m1/s1 |
Standard InChIKey | UEJJHQNACJXSKW-SECBINFHSA-N |
Isomeric SMILES | C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
Description | (R)-thalidomide is a 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione that has R-configuration at the chiral centre. It has a role as a sedative. It is an enantiomer of a (S)-thalidomide. |
Synonyms | (R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione; (R)-Thalidomide; NSC 91729; |
PubChem Compound | 75792 |
Last Modified | Nov 11 2021 |
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